4-Methylaminorex, trans-(+/-)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

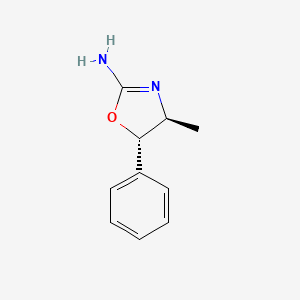

4-Methylaminorex, trans-(+/-)- is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylaminorex, trans-(+/-)- typically involves the reaction of 2-amino alcohols with aldehydes or ketones. One common method is the cyclization of 2-amino-2-methyl-1-phenylpropan-1-ol with formaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the production of 4-Methylaminorex, trans-(+/-)- can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors are often employed to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

4-Methylaminorex, trans-(+/-)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

4-Methylaminorex is classified as a stimulant drug from the 2-amino-5-aryloxazoline group. It exists as four stereoisomers: cis-4R,5S, cis-4S,5R, trans-4S,5S, and trans-4R,5R. The trans-(+/-)- isomer specifically has been studied for its unique pharmacological properties and potential therapeutic uses .

Psychostimulant Properties

Research indicates that 4-Methylaminorex exhibits significant psychostimulant effects. It has been shown to increase dopamine release in the brain, leading to enhanced attention and cognitive function. This effect is similar to that of other amphetamines but with distinct differences in potency and duration .

Neurochemical Effects

Studies have documented acute neurochemical changes following administration of 4-Methylaminorex. For instance, a single dose led to a notable reduction in dopamine levels and an increase in metabolites such as dihydroxyphenylacetic acid. These changes suggest that the compound may influence monoaminergic systems significantly .

Potential Therapeutic Uses

While primarily recognized for its stimulant properties, there is ongoing research into the potential therapeutic applications of 4-Methylaminorex. Its ability to modulate neurotransmitter levels could make it a candidate for treating conditions like ADHD or depression, although more research is necessary to establish safety and efficacy .

Pharmacokinetics

The pharmacokinetic profile of 4-Methylaminorex has been characterized through various studies. Key findings include:

- Bioavailability: The bioavailability of the trans-4R,5R isomer was found to be significantly higher (100% intraperitoneally) compared to other isomers (32-57% intraperitoneally) .

- Elimination Half-Life: The elimination half-life varies among stereoisomers; for example, the trans-4R,5R isomer has a longer half-life (118-169 minutes) compared to others (35-42 minutes) .

- Tissue Distribution: Highest concentrations of the compound were observed in the kidneys, followed by the liver and brain .

Acute Treatment Studies

Acute treatment studies have demonstrated significant neurochemical alterations following administration of 4-Methylaminorex. For example, one study reported a dramatic increase in homovanillic acid levels in the neostriatum along with decreased tryptophan hydroxylase activity . Such findings highlight the compound's potent effects on dopamine metabolism.

Long-term Effects on Behavior

In chronic administration studies involving rats, researchers noted an increase in locomotor activity over time, suggesting potential addictive properties similar to other stimulants . Additionally, metabolites were identified that may serve as biomarkers for monitoring drug intake in human consumers .

作用機序

The mechanism of action of 4-Methylaminorex, trans-(+/-)- involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Similar Compounds

Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.

Imidazolidines: Similar in structure but contain an additional nitrogen atom in the ring.

Thiazolidines: These compounds have a sulfur atom in place of the oxygen atom in the ring.

Uniqueness

4-Methylaminorex, trans-(+/-)- is unique due to its specific stereochemistry and the presence of both an imine and a phenyl group

特性

CAS番号 |

2077-59-0 |

|---|---|

分子式 |

C10H12N2O |

分子量 |

176.21 g/mol |

IUPAC名 |

(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9+/m1/s1 |

InChIキー |

LJQBMYDFWFGESC-APPZFPTMSA-N |

SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

異性体SMILES |

C[C@@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |

正規SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

Key on ui other cas no. |

27780-30-9 |

同義語 |

4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 4-methylaminorex 4-methylaminorex, (4S,5R)- 4-methylaminorex, (4S,5S)- 4-methylaminorex, (4S-cis)-isomer 4-methylaminorex, (4s-trans)-isomer 4-methylaminorex, cis-(+,-)- 4-methylaminorex, cis-(+-)-isomer 4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer McN 822 McN-822 U4EuH |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。